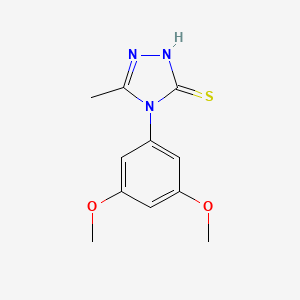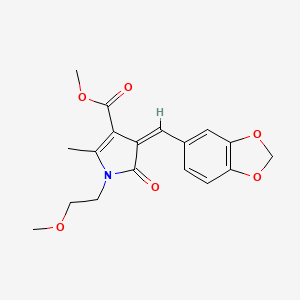
4-(3,5-dimethoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol
Overview
Description
4-(3,5-dimethoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C11H13N3O2S and its molecular weight is 251.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 251.07284784 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrochemical Applications
- Electrochemical Behavior of Thiotriazoles : A study by Fotouhi, Hajilari, and Heravi (2002) investigated the electrooxidation of various thiotriazoles, highlighting their redox behavior and potential applications in electrochemical processes (Fotouhi, Hajilari, & Heravi, 2002).
Anti-inflammatory and Antimicrobial Properties
- Synthesis and Biological Activity : Labanauskas et al. (2001) synthesized derivatives of 4H-1,2,4-triazole exhibiting anti-inflammatory activity, demonstrating the potential medical applications of these compounds (Labanauskas et al., 2001).
- Schiff Base Synthesis for Antibacterial and Anti-inflammatory Agents : Kate et al. (2018) explored the synthesis of Schiff base triazole derivatives for antibacterial, anti-inflammatory, and antioxidant applications (Kate et al., 2018).
Corrosion Inhibition
- Inhibition of Zinc Corrosion : A study by Gece and Bilgiç (2012) found that certain triazole compounds effectively inhibit zinc corrosion in acidic media, suggesting their use in industrial applications (Gece & Bilgiç, 2012).
- Mild Steel Corrosion Inhibition : Bentiss et al. (2007) and Lagrenée et al. (2002) demonstrated the efficiency of triazole derivatives in inhibiting mild steel corrosion in acidic environments, which is valuable for material protection (Bentiss et al., 2007), (Lagrenée et al., 2002).
Antioxidant and Antimicrobial Activities
- Antioxidant and Antimicrobial Evaluation : Prasad et al. (2009) synthesized triazolothiadiazoles with antimicrobial properties, indicating their potential in pharmaceutical research (Prasad et al., 2009).
- Synthesis and Biological Activity of Schiff Bases : Pillai et al. (2019) reported on the antioxidant and α-glucosidase inhibitory activities of Schiff bases containing triazole rings, highlighting their therapeutic potential (Pillai et al., 2019).
Miscellaneous Applications
- Synthesis of Heterocyclic Compounds : Shehry et al. (2010) synthesized fused 1,2,4-triazoles with various applications, including anti-inflammatory and molluscicidal agents (Shehry, Abu‐Hashem, & El-Telbani, 2010).
Properties
IUPAC Name |
4-(3,5-dimethoxyphenyl)-3-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-7-12-13-11(17)14(7)8-4-9(15-2)6-10(5-8)16-3/h4-6H,1-3H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTFESZKYBUPQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1C2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4'-amino-6'-[(2-methoxyphenyl)amino]-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B4585999.png)

![4-NITRO-N-{2-[(4-NITROPHENYL)FORMAMIDO]ETHYL}BENZAMIDE](/img/structure/B4586004.png)
![ethyl 2-[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4586005.png)

![(2E,5Z)-5-{[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B4586013.png)
![6-(5-methyl-3-isoxazolyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4586020.png)
![(5E)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[(2-FLUOROPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE](/img/structure/B4586026.png)
![2-(4-BROMOPHENYL)-2-OXOETHYL 2-[(2-PHENYLACETYL)AMINO]ACETATE](/img/structure/B4586035.png)
![ethyl 2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4586045.png)


![2-Methyl-8-[2-(2-phenylphenoxy)ethoxy]quinoline](/img/structure/B4586071.png)
